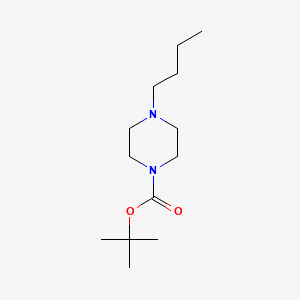

Tert-butyl 4-butylpiperazine-1-carboxylate

Overview

Description

Tert-butyl 4-butylpiperazine-1-carboxylate (TBBP-1-C) is an organic compound that belongs to the family of piperazines and is used in various scientific research applications. It has a wide range of biochemical and physiological effects, as well as a variety of advantages and limitations when it comes to laboratory experiments. In

Scientific Research Applications

Drug Synthesis

Piperazine is one of the most frequently found scaffolds in small-molecule FDA-approved drugs . The piperazine moiety is found in various pharmaceuticals, such as antipsychotic, anticancer, antidepressant, antihistamine, antianginal, anti-inflammatory, antiviral, and imaging agents . Moreover, the piperazine ring is the key structural motif in several blockbuster drugs, including Gleevec (Imatinib) and Viagra (Sildenafil) .

Pesticides

Apart from medical use, piperazines are commonly applied as pesticides .

Catalysts

Piperazines are used as ligands in catalysts .

CO2-Capturing Materials

Piperazines are used in CO2-capturing materials .

Building Blocks in Crystal Design

Piperazines are used as building blocks in crystal design .

Polymer Production

Piperazines are used in polymer production .

Synthesis of Bioactive Molecules

1-Boc-piperazine undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . It can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules .

Drug Substances

1-Boc-piperazine can be used in the synthesis of piperazine containing drug substances, such as trazodone .

Mechanism of Action

Target of Action

It’s known that piperazine derivatives serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .

Mode of Action

It’s known that the biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

Biochemical Pathways

It’s known that piperazine derivatives can influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s properties such as its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, suggest that it may have favorable pharmacokinetic properties .

Result of Action

It’s known that piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

It’s known that the compound’s properties such as its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, suggest that it may be influenced by various environmental factors .

properties

IUPAC Name |

tert-butyl 4-butylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-6-7-14-8-10-15(11-9-14)12(16)17-13(2,3)4/h5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCMVMZWKJDRAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445442 | |

| Record name | Tert-butyl 4-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-butylpiperazine-1-carboxylate | |

CAS RN |

412293-87-9 | |

| Record name | Tert-butyl 4-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B1278467.png)